molecular formula C4H11NO3S B1326295 2-Hydroxyethanesulfonic acid dimethylamide CAS No. 89747-69-3

2-Hydroxyethanesulfonic acid dimethylamide

Cat. No.: B1326295
CAS No.: 89747-69-3
M. Wt: 153.2 g/mol
InChI Key: XQDLBIGTOVHVLP-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulfonic acid dimethylamide is an organosulfur compound characterized by the presence of a sulfonic acid group and a hydroxyl group attached to an ethane chain. This compound is known for its water solubility and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethanesulfonic acid dimethylamide typically involves the reaction of 2-Hydroxyethanesulfonic acid with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethanesulfonic acid dimethylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The sulfonic acid group can be reduced to sulfonate salts under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted ethane compounds .

Scientific Research Applications

2-Hydroxyethanesulfonic acid dimethylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfonated compounds.

    Biology: Employed in biochemical assays and as a stabilizing agent in enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of surfactants, detergents, and electrochemical devices.

Mechanism of Action

The mechanism of action of 2-Hydroxyethanesulfonic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethanesulfonic acid: Shares a similar structure but lacks the dimethylamide group.

    Taurine: Contains a sulfonic acid group and is involved in similar biochemical processes.

    N,N-Dimethyltaurine: A derivative of taurine with similar properties and applications.

Uniqueness

2-Hydroxyethanesulfonic acid dimethylamide is unique due to its combination of a hydroxyl group and a dimethylamide group, which enhances its solubility and stability compared to other similar compounds. This unique structure allows it to participate in a broader range of chemical reactions and applications .

Properties

IUPAC Name

2-hydroxy-N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLBIGTOVHVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647550
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89747-69-3
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethylethane-1-sulfonamide
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Q & A

Q1: What is the significance of synthesizing vinyl sulfones and sulfonamides like those mentioned in the paper?

A1: Vinyl sulfones and sulfonamides are important classes of compounds with a wide range of applications. As mentioned in the research, they exhibit various biological activities, including enzyme inhibition. [] This makes them valuable starting points for developing new drugs and pharmaceuticals. Additionally, they serve as versatile building blocks in organic synthesis due to their reactivity as dienophiles, Michael acceptors, and their participation in 1,4-addition and electrocyclization reactions. [] Developing efficient synthetic routes for these compounds, especially for simpler molecules like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, can facilitate further research and development in these areas.

Q2: How does the synthetic approach described in the paper contribute to the field?

A2: The paper presents a simple, efficient, and general protocol for synthesizing specific vinyl sulfones and sulfonamides. [] The method utilizes readily available starting materials and avoids the need to isolate intermediate mesyl derivatives, making the synthesis more convenient and potentially scalable. [] This streamlined approach can be valuable for researchers exploring the properties and applications of these compounds by providing easier access to these important building blocks.

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